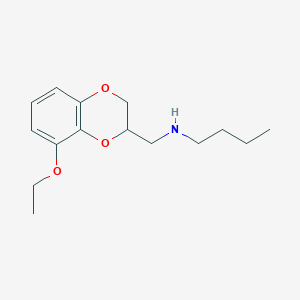
Ethomoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethomoxane is a synthetic compound that belongs to the class of psychoactive drugs known as psychostimulants. It was first synthesized in the 1960s by a team of researchers led by Dr. Paul Janssen at Janssen Pharmaceutica in Belgium. Ethomoxane has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
作用機序
The exact mechanism of action of ethomoxane is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of ethomoxane.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, ethomoxane has been found to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which are common side effects of psychostimulants. Ethomoxane has also been found to increase locomotor activity in animals, indicating its potential as a treatment for disorders characterized by hypoactivity.
実験室実験の利点と制限
One of the main advantages of using ethomoxane in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound, which is essential for conducting preclinical and clinical studies. However, one limitation of using ethomoxane in lab experiments is its potential for abuse. Ethomoxane is a psychostimulant, and its effects on neurotransmitter levels can lead to addiction and other adverse effects.
将来の方向性
There are several future directions for research on ethomoxane. One area of interest is the development of new formulations of the compound that can be administered in novel ways, such as transdermal patches or inhalers. Another direction for research is the investigation of the potential use of ethomoxane in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is a need for further research into the long-term effects of ethomoxane use, particularly with regard to its potential for addiction and other adverse effects.
合成法
The synthesis of ethomoxane involves the reaction of 2-aminobenzophenone with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield ethomoxane hydrochloride, which is the salt form of the compound. The overall yield of this synthesis process is around 50%.
科学的研究の応用
Ethomoxane has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In preclinical studies, ethomoxane has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in mood regulation and attention. These effects have led to investigations into the use of ethomoxane as a treatment for depression and Ethomoxane.
特性
CAS番号 |
16509-23-2 |
|---|---|
製品名 |
Ethomoxane |
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |
InChIキー |
WKRAEDUMAWVCOC-UHFFFAOYSA-N |
SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
正規SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
その他のCAS番号 |
793603-27-7 6038-78-4 |
関連するCAS |
6038-78-4 (hydrochloride) |
同義語 |
ethomoxane ethomoxane hydrochloride ethomoxane, (+-)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



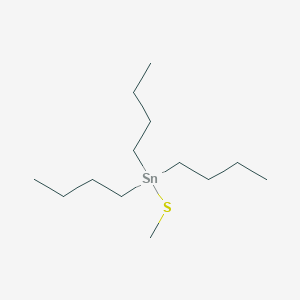

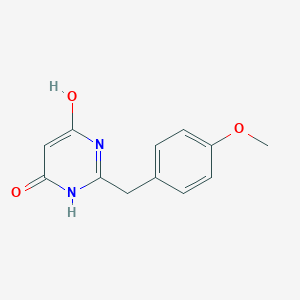

![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)


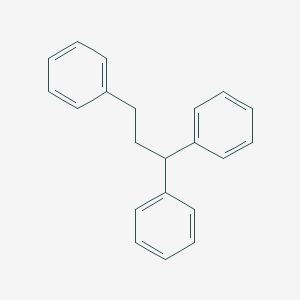
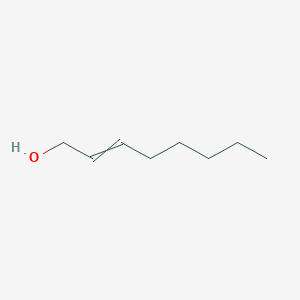
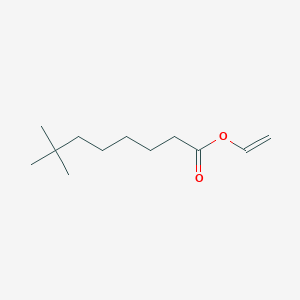
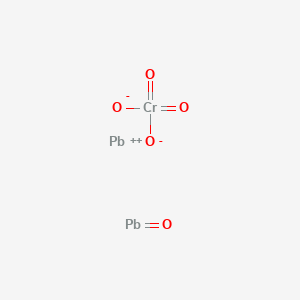
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
